molecular formula C6H4FNaO2S B7724997 CID 2758947

CID 2758947

Cat. No. B7724997
M. Wt: 182.15 g/mol
InChI Key: VDDUCRSPMBZLMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2758947 is a useful research compound. Its molecular formula is C6H4FNaO2S and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2758947 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2758947 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of CID 2758947 can be achieved through a multi-step process involving the reaction of several starting materials.

Starting Materials
4-bromo-2-fluoroaniline, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, sodium hydride, dimethylformamide, acetic acid, ethanol

Reaction
Step 1: 4-bromo-2-fluoroaniline is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to yield 4-bromo-2-fluoro-N-(2,3-dichloro-5,6-dicyano-1,4-benzoquinonyl)aniline., Step 2: The product from step 1 is then treated with acetic acid and ethanol to yield CID 2758947.

properties

IUPAC Name

sodium;4-fluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDUCRSPMBZLMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2758947

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